5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol
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Overview
Description
The compound “5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . Piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activity .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Piperazine derivatives can participate in a variety of reactions, including those involving their nitrogen atoms or any functional groups they may have .Scientific Research Applications
Anticancer Applications
Compounds similar to 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol have shown promise in cancer research. A study by El-Masry et al. (2022) synthesized compounds based on 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine features. These compounds demonstrated significant cytotoxicity against MCF-7 and HepG2 cancer cell lines, with selective toxicity towards cancer cells over normal cells. The compounds induced apoptotic cell death, highlighting their potential as anticancer agents (El-Masry et al., 2022).
Pharmacological Potential
Compounds structurally related to this compound have been investigated for their pharmacological properties. For example, a study on L-745,870, a dopamine D(4) selective antagonist, revealed its metabolism pathways in different species, suggesting its potential use in treating conditions like schizophrenia (Zhang et al., 2000).
Platelet Aggregation Inhibition
A piperazinyl glutamate pyridine compound was found to be a potent P2Y12 antagonist, showing effectiveness in inhibiting platelet aggregation. This study indicates the potential of similar compounds in cardiovascular therapy, particularly in preventing thrombosis (Parlow et al., 2010).
Antipsychotic Properties
A derivative of a compound similar to this compound, FAUC 213, was found to have antipsychotic properties in behavioral and neurochemical models of schizophrenia. This suggests the relevance of such compounds in developing new treatments for psychiatric disorders (Boeckler et al., 2004).
Chemical Synthesis and Reactivity
A study by Ishii et al. (1997) discussed a novel carbonylation reaction involving N-(2-pyridinyl)piperazines, which are structurally related to the compound . This research contributes to the understanding of chemical reactivity and synthesis processes involving piperazine compounds (Ishii et al., 1997).
Crystal Structure Analysis
The crystal structures of anticonvulsant compounds, which include piperidin-4-ol derivatives, have been analyzed. This research provides insights into the structural and electronic properties of compounds similar to this compound (Georges et al., 1989).
Antitumor Activity
Bis-indole derivatives, including those with a piperazine ring, have shown significant antitumor activity, highlighting the potential of similar compounds in cancer treatment (Andreani et al., 2008).
5-HT Receptor Antagonists
Compounds with structures akin to this compound have been used to study serotonin receptors, providing valuable insights into the treatment of neurological disorders (Brea et al., 2002).
Mechanism of Action
properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOAOGXDXMWESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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